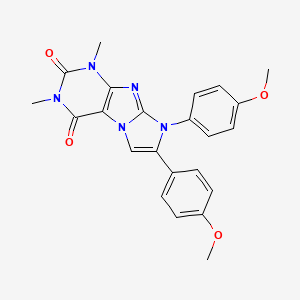![molecular formula C24H31N5O3S B3479216 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3479216.png)
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Descripción general
Descripción
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a diethoxyphenyl group, a trimethylphenyl-tetrazole moiety, and an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Diethoxyphenyl Group: The diethoxyphenyl group is synthesized via the ethylation of a phenol derivative.
Coupling Reactions: The final coupling of the diethoxyphenyl group with the tetrazole moiety and the acetamide linkage is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Diethoxyphenyl)ethyl]-acetamide: Lacks the tetrazole moiety.
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethanamide: Similar structure but with ethanamide instead of acetamide.
Uniqueness
The presence of both the diethoxyphenyl and trimethylphenyl-tetrazole moieties in N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide makes it unique compared to other similar compounds. This unique structure may confer specific properties and activities that are not observed in other related compounds.
Propiedades
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-6-31-20-9-8-19(14-21(20)32-7-2)10-11-25-22(30)15-33-24-26-27-28-29(24)23-17(4)12-16(3)13-18(23)5/h8-9,12-14H,6-7,10-11,15H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNTWYSJHUHOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=C(C=C(C=C3C)C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3479133.png)
![2-(4-TERT-BUTYLBENZAMIDO)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B3479147.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE](/img/structure/B3479161.png)
![2-({7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3479170.png)
![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3479173.png)
![2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,3-BENZODIAZOLE](/img/structure/B3479183.png)
![(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3479191.png)
![(2Z,5Z)-3-ethyl-2-(ethylimino)-5-{[3-(4-fluorophenyl)-1-propanoyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3479198.png)
![N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3479201.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3479212.png)
![1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3479220.png)
![7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3479228.png)


